N-(4,6-dimethyl-2-oxopyridin-1(2H)-yl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a pyrazole ring, both of which are functionalized with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic conditions.
Formation of the Pyrazole Ring: The pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific substituents on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N~3~-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE: shares similarities with other heterocyclic compounds such as pyridine and pyrazole derivatives.
Pyridine Derivatives: These compounds often exhibit similar chemical reactivity and are used in similar applications.
Pyrazole Derivatives: These compounds also share similar biological activities and are studied for their potential therapeutic uses.
Uniqueness
The uniqueness of N3-[2,4-DIMETHYL-6-OXO-1(6H)-PYRIDINYL]-1-METHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H13N5O4 |
---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-oxopyridin-1-yl)-1-methyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C12H13N5O4/c1-7-4-8(2)16(10(18)5-7)14-12(19)11-9(17(20)21)6-15(3)13-11/h4-6H,1-3H3,(H,14,19) |
InChI Key |
DPHHWAGTFHMGAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=C1)C)NC(=O)C2=NN(C=C2[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.